molecular formula C14H11N3O6 B13039748 Benzyl N-(3,5-dinitrophenyl)carbamate CAS No. 1415920-03-4

Benzyl N-(3,5-dinitrophenyl)carbamate

Cat. No.: B13039748
CAS No.: 1415920-03-4
M. Wt: 317.25 g/mol
InChI Key: VYYKHWQOOSYCNX-UHFFFAOYSA-N
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Description

Benzyl N-(3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C14H11N3O6. It is a derivative of carbamate, featuring a benzyl group and a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for Benzyl N-(3,5-dinitrophenyl)carbamate are not widely documented, the general principles of carbamate synthesis, such as the use of protecting groups and catalytic processes, are likely employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-(3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: The nitro groups in the 3,5-dinitrophenyl moiety can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Products may include benzaldehyde derivatives.

    Reduction: Products include amines derived from the reduction of nitro groups.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes due to its structural features.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Benzyl N-(3,5-dinitrophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness:

    Benzyl N-(3,5-dinitrophenyl)carbamate:

Biological Activity

Benzyl N-(3,5-dinitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting findings from various studies, including data tables and case studies that highlight its efficacy against different pathogens and cancer cell lines.

Overview of Biological Activity

The compound is part of a class of nitroaromatic compounds known for their diverse biological activities. The presence of the 3,5-dinitrophenyl group enhances the electrophilic character of the compound, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of N-benzyl 3,5-dinitrobenzamides were synthesized and tested against Mycobacterium tuberculosis (MTB), showing excellent in vitro activity:

  • Minimum Inhibitory Concentration (MIC) values for selected compounds:
    • Compound D5: MIC = 0.0625 μg/mL
    • Compound D6: MIC < 0.016 μg/mL against multidrug-resistant strains
    • Compound D7: MIC = 0.125 μg/mL

These results suggest that compounds derived from this compound could serve as promising leads in antitubercular drug development .

Antifungal Activity

In another study focusing on antifungal properties, derivatives related to this compound were evaluated for their effectiveness against various Candida species. The results indicated:

CompoundCandida albicans (MIC)Candida krusei (MIC)Candida tropicalis (MIC)
Ethyl 3,5-dinitrobenzoate125 µg/mL100 µg/mL500 µg/mL
Benzyl derivativeNot specifiedNot specifiedNot specified

The ethyl derivative exhibited significant antifungal activity, suggesting that modifications to the benzyl structure may enhance efficacy against fungal pathogens .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Electrophilic Attack : The dinitrophenyl moiety can form adducts with nucleophiles in microbial cells or cancer cells, disrupting essential cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Some nitroaromatic compounds are known to induce oxidative stress in cells, leading to apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Studies indicate that these compounds may inhibit key enzymes involved in metabolic pathways in both bacterial and fungal cells .

Case Studies

  • Antitubercular Efficacy :
    A study involving Mycobacterium tuberculosis highlighted the effectiveness of specific derivatives in inhibiting bacterial growth. Compounds D5 and D6 were particularly noteworthy for their low MIC values against both drug-susceptible and resistant strains .
  • Antifungal Screening :
    In a screening assay against Candida species, several derivatives demonstrated promising antifungal activity. The study employed microdilution methods to determine MIC values, confirming the potential of these compounds as antifungal agents .

Future Directions

The promising biological activities observed in studies involving this compound derivatives warrant further exploration. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate detailed mechanisms of action at the molecular level.
  • Structural Modifications : To enhance potency and selectivity towards specific pathogens or cancer cell types.

Properties

CAS No.

1415920-03-4

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

benzyl N-(3,5-dinitrophenyl)carbamate

InChI

InChI=1S/C14H11N3O6/c18-14(23-9-10-4-2-1-3-5-10)15-11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18)

InChI Key

VYYKHWQOOSYCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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